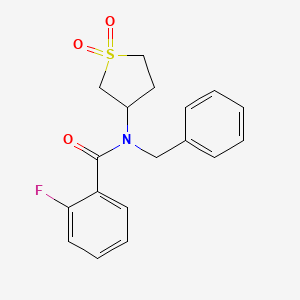
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドは、さまざまな科学研究分野で関心を集めている合成有機化合物です。この化合物は、ベンジル基、ジオキソチオラン環、およびフルオロベンズアミド部分の存在によって特徴付けられます。
準備方法
合成経路および反応条件
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドの合成は、通常、トリエチルアミンなどの塩基の存在下、ベンジルアミンと2-フルオロベンゾイルクロリドを反応させることから始まります。得られた中間体を、制御された条件下で1,1-ジオキソチオランと反応させると、最終生成物が得られます。反応条件には、窒素またはアルゴンなどの不活性雰囲気と、0°Cから室温までの温度が必要です。
工業的製造方法
この化合物の工業的製造には、同様の合成経路が採用される場合がありますが、より大規模に行われます。連続フローリアクターと自動化システムの使用により、製造プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を採用して、最終生成物の純度を確保します。
化学反応の分析
反応の種類
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドは、以下を含むさまざまな種類の化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。
置換: ベンズアミド部分のフッ素原子は、求核置換反応を用いて他の官能基と置換することができます。
一般的な試薬と条件
酸化: 過酸化水素 (H₂O₂)、過マンガン酸カリウム (KMnO₄)
還元: 水素化リチウムアルミニウム (LiAlH₄)、水素化ホウ素ナトリウム (NaBH₄)
置換: アミン、チオール、アルコキシドなどの求核剤
生成する主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化するとスルホキシドまたはスルホンが生成され、還元するとアミンまたはアルコールが生成される可能性があります。置換反応では、さまざまな置換ベンズアミドが生成される可能性があります。
科学研究への応用
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドは、以下を含む幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機合成における試薬として使用されます。
生物学: 酵素活性とタンパク質相互作用を研究するための生化学的プローブとしての可能性について調査されています。
医学: 抗炎症作用や抗がん作用など、潜在的な治療特性について調査されています。
産業: 新素材の開発と、医薬品や農薬の製造における中間体として利用されています。
科学的研究の応用
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合することで、その活性を調節することで効果を発揮する可能性があります。たとえば、炎症性経路に関与する特定の酵素の活性を阻害することで、炎症の抑制につながる可能性があります。正確な分子標的と経路は、特定の用途や使用状況によって異なる場合があります。
類似の化合物との比較
N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドは、以下のような他の類似の化合物と比較することができます。
- N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-(2,4,6-トリメチルフェノキシ)アセトアミド
- N-(1,1-ジオキソチオラン-3-イル)-3-メトキシベンズアミド
- N-(3-メチル-1,1-ジオキソチオラン-3-イル)-1-フェニルメタナミン
これらの化合物は、構造的に類似していますが、特定の官能基や置換基が異なります。N-ベンジル-N-(1,1-ジオキソチオラン-3-イル)-2-フルオロベンズアミドの独自性は、フルオロベンズアミド部分にあり、これにより独特の化学的および生物学的特性が与えられます。
類似化合物との比較
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide can be compared with other similar compounds, such as:
- N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide
- N-(1,1-dioxothiolan-3-yl)-3-methoxybenzamide
- N-(3-methyl-1,1-dioxothiolan-3-yl)-1-phenylmethanimine
These compounds share structural similarities but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its fluorobenzamide moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H18FNO3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-fluorobenzamide |
InChI |
InChI=1S/C18H18FNO3S/c19-17-9-5-4-8-16(17)18(21)20(12-14-6-2-1-3-7-14)15-10-11-24(22,23)13-15/h1-9,15H,10-13H2 |
InChIキー |
PQFWNWHQHPASTJ-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12135439.png)
![3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)

![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135468.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12135470.png)
![N-(4-ethylphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135477.png)
![Methyl 2-{[(4-amino-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazol-5-yl)carbonyl]amino}benzoate](/img/structure/B12135481.png)
![N-(2,3-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12135485.png)
![N-(3,4-difluorophenyl)-2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12135492.png)
![2-methyl-N-{(5Z)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide](/img/structure/B12135495.png)
![2-(2-chlorophenoxy)-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B12135497.png)
![1-(2-Chloro-5-methoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B12135498.png)

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)
